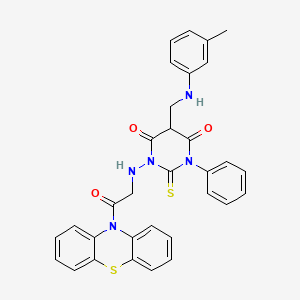![molecular formula C13H8Br2N2O4S2 B14272947 1,1'-[(Diazomethylene)disulfonyl]bis(4-bromobenzene) CAS No. 136280-53-0](/img/structure/B14272947.png)
1,1'-[(Diazomethylene)disulfonyl]bis(4-bromobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(Diazomethylene)disulfonyl]bis(4-bromobenzene) is a chemical compound characterized by its unique structure, which includes two bromobenzene rings connected by a diazomethylene disulfonyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Diazomethylene)disulfonyl]bis(4-bromobenzene) typically involves the reaction of 4-bromobenzenesulfonyl chloride with diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Bromobenzenesulfonyl chloride} + \text{Diazomethane} \rightarrow \text{1,1’-[(Diazomethylene)disulfonyl]bis(4-bromobenzene)} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve additional purification steps to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(Diazomethylene)disulfonyl]bis(4-bromobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
1,1’-[(Diazomethylene)disulfonyl]bis(4-bromobenzene) has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as conductivity and stability.
Biological Studies: It is used in the study of biological systems and interactions, particularly in the development of new pharmaceuticals.
Industrial Applications: The compound is utilized in various industrial processes, including the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1,1’-[(Diazomethylene)disulfonyl]bis(4-bromobenzene) involves its interaction with specific molecular targets. The diazomethylene disulfonyl bridge plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The bromobenzene rings provide sites for further functionalization, making the compound versatile in different applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)
- 1,1’-[(Diazomethylene)disulfonyl]bis(2,4-difluorobenzene)
- 1,1’-[(Diazomethylene)disulfonyl]bis(4-chlorobenzene)
Uniqueness
1,1’-[(Diazomethylene)disulfonyl]bis(4-bromobenzene) is unique due to the presence of bromine atoms, which impart specific reactivity and properties to the compound. Compared to its analogs with different substituents, this compound exhibits distinct behavior in chemical reactions and applications, making it valuable for targeted research and industrial uses.
Propiedades
Número CAS |
136280-53-0 |
|---|---|
Fórmula molecular |
C13H8Br2N2O4S2 |
Peso molecular |
480.2 g/mol |
Nombre IUPAC |
1-bromo-4-[(4-bromophenyl)sulfonyl-diazomethyl]sulfonylbenzene |
InChI |
InChI=1S/C13H8Br2N2O4S2/c14-9-1-5-11(6-2-9)22(18,19)13(17-16)23(20,21)12-7-3-10(15)4-8-12/h1-8H |
Clave InChI |
JWCUOEQTPMTRIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C2=CC=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


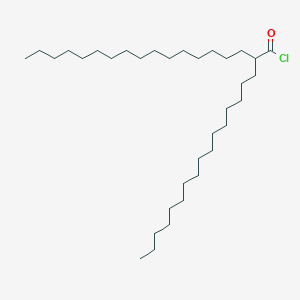
![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
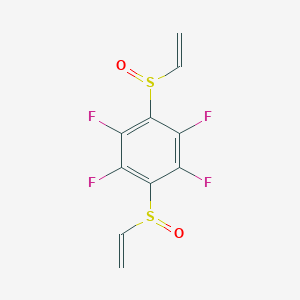
![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)
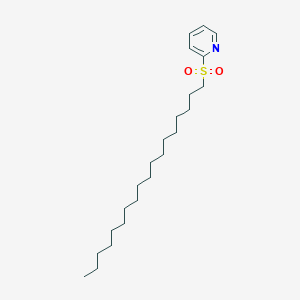
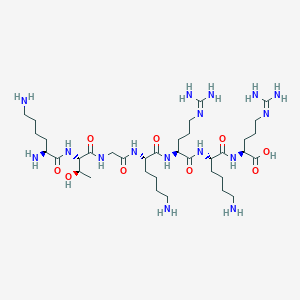
![(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B14272904.png)
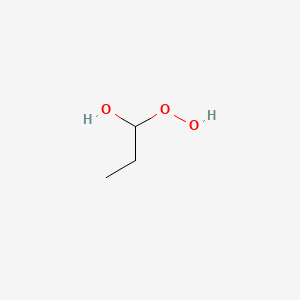
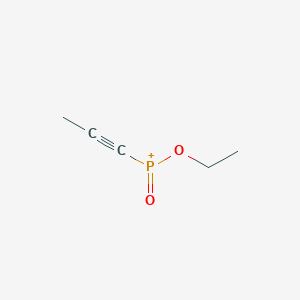
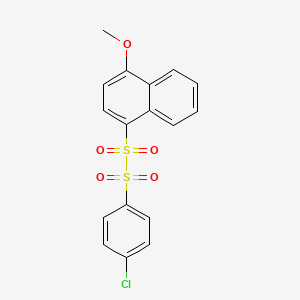
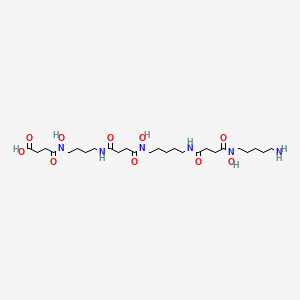
![(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione](/img/structure/B14272919.png)

